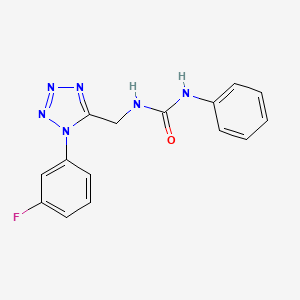

1-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-phenylurea

Description

1-((1-(3-Fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-phenylurea is a urea-based compound featuring a tetrazole ring substituted with a 3-fluorophenyl group and a methyl bridge connecting the tetrazole to the urea moiety. Its molecular formula is C₁₆H₁₃FN₆O, with a molecular weight of 324.32 g/mol (calculated from structural analogs in –14). The compound’s structure combines the hydrogen-bonding capacity of urea with the metabolic stability and aromatic interactions of the tetrazole ring, making it a candidate for pharmacological studies.

Properties

IUPAC Name |

1-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]-3-phenylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FN6O/c16-11-5-4-8-13(9-11)22-14(19-20-21-22)10-17-15(23)18-12-6-2-1-3-7-12/h1-9H,10H2,(H2,17,18,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNRJFIUZDJCWJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)NCC2=NN=NN2C3=CC(=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FN6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-phenylurea typically involves multiple steps, starting with the preparation of the tetrazole ring One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds The reaction conditions often involve palladium catalysts and boron reagents, which facilitate the coupling of the fluorophenyl group with the tetrazole ring

Chemical Reactions Analysis

1-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-phenylurea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, particularly with strong nucleophiles like amines or thiols.

Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carbon dioxide.

Scientific Research Applications

Chemistry

1-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-phenylurea is utilized as a building block for synthesizing more complex molecules. Its unique structure allows it to participate in various chemical reactions, making it valuable in organic synthesis .

Biology

Research has indicated potential biological activities for this compound:

- Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit significant antimicrobial properties against various pathogens.

- Anticancer Properties : Preliminary investigations suggest its efficacy against cancer cell lines, with mechanisms involving inhibition of specific proteins linked to tumor growth .

Medicine

The compound is under investigation for its potential as a pharmaceutical agent. Its mechanism of action involves interaction with molecular targets similar to carboxylic acids due to the tetrazole ring's bioisosteric properties. This facilitates binding to enzymes and receptors, potentially leading to therapeutic effects . Ongoing research aims to explore its effectiveness in drug development for conditions such as cancer and infections.

Industry

In industrial applications, this compound is being explored for its role in developing advanced materials. Its properties may enable the creation of materials with high thermal stability or unique electronic characteristics, making it suitable for use in electronics and other high-performance applications .

Case Studies

Mechanism of Action

The mechanism of action of 1-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-phenylurea involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to bind to enzymes and receptors in a similar manner. The fluorophenyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes. The phenylurea moiety can interact with various proteins, potentially inhibiting their function and leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a broader class of tetrazole-urea hybrids. Key structural analogs include:

Key Differences and Implications

Substituent Effects on Bioactivity: The 3-fluorophenyl group in the target compound enhances lipophilicity and metabolic stability compared to non-fluorinated analogs (e.g., ).

Physicochemical Properties :

- The target compound’s molecular weight (324.32) is lower than analogs with bulky substituents (e.g., trimethoxyphenyl in : 424.41 g/mol), suggesting better membrane permeability.

- Melting Points : While direct data for the target are unavailable, analogs with similar structures (e.g., ) have melting points >150°C, indicating crystalline stability.

Synthetic Accessibility :

- The target compound can be synthesized using methods analogous to and , which employ tetrazole-alkylation followed by urea coupling (yields >85%). In contrast, trifluoromethyl-substituted analogs () require additional fluorination steps, reducing overall yield.

Biological Activity: Hypoglycemic Potential: Tetrazole-urea hybrids in demonstrated moderate to strong hypoglycemic activity in vitro, attributed to tetrazole’s ability to mimic carboxylate groups in enzyme binding. The target compound’s phenyl group may enhance aromatic stacking in enzyme pockets.

Research Findings and Data Gaps

- Structural Optimization : Modifying the phenyl group to electron-deficient rings (e.g., trifluoromethylphenyl) could enhance target engagement, as seen in .

- Biological Testing: No direct activity data exist for the target compound. Prioritizing assays for hypoglycemic () or antiviral () activity is recommended.

- Physicochemical Data : Experimental determination of melting point, solubility, and logP values is critical for preclinical development.

Biological Activity

1-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-phenylurea is a complex organic compound that has gained attention in medicinal chemistry due to its unique structural features, including a tetrazole ring and phenylurea moiety. This compound's biological activity is primarily attributed to its potential interactions with various molecular targets, making it a subject of interest for therapeutic applications.

Chemical Structure

The compound's IUPAC name is 1-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]-3-phenylurea. Its chemical structure can be represented as follows:

The biological activity of this compound is thought to involve several mechanisms:

Enzyme Interaction: The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to bind to enzymes and receptors similarly. This interaction may inhibit or modulate enzyme activity, contributing to its therapeutic effects.

Lipophilicity Enhancement: The presence of the fluorophenyl group enhances the compound’s lipophilicity, facilitating its passage through cellular membranes and increasing its bioavailability.

Protein Binding: The phenylurea moiety can interact with various proteins, potentially inhibiting their function and leading to desired therapeutic outcomes.

Antimicrobial Properties

Research indicates that compounds containing tetrazole groups often exhibit diverse biological activities, including antimicrobial effects. Specifically, studies have shown that derivatives similar to this compound may act against various bacterial strains and fungi. For instance:

| Compound | Activity | Reference |

|---|---|---|

| 1-(2-fluorophenyl)-3-(tetrazolyl)methylurea | Antifungal against Candida species | |

| 2-Ethyl-N-(tetrazolyl)methylbutanamide | Anti-inflammatory effects |

Anticancer Activity

The potential anticancer properties of this compound have been explored in various studies. For example, the structural modifications of related urea derivatives have led to the discovery of compounds with potent cytotoxic effects against human cancer cell lines. The mechanism often involves the inhibition of specific signaling pathways critical for cancer cell proliferation.

In Vivo Studies

In vivo studies are essential for understanding the pharmacokinetics and therapeutic efficacy of this compound. Preliminary findings suggest that compounds similar to this compound exhibit promising results in animal models, indicating their potential for further development as therapeutic agents .

Case Studies

Case Study 1: Antifungal Activity

A study evaluated the antifungal activity of several tetrazole derivatives against resistant Candida strains. Compounds were tested for Minimum Inhibitory Concentration (MIC), revealing some derivatives with MIC values significantly lower than standard antifungal treatments .

Case Study 2: Anticancer Efficacy

Another investigation focused on the anticancer properties of phenylurea derivatives. The study highlighted a specific derivative that demonstrated IC50 values in the nanomolar range against breast cancer cell lines, showcasing its potential as a therapeutic candidate .

Q & A

Advanced Question

- Target selection : Prioritize receptors known to bind tetrazole-urea hybrids (e.g., angiotensin II receptors, microbial enzymes) .

- Docking protocols : Use software like AutoDock Vina with crystal structures (e.g., PDB IDs of related targets) .

- Validation : Compare binding poses with known inhibitors (e.g., Valsartan’s interaction with AT₁ receptors) .

Note: Adjust protonation states of the tetrazole ring (pKa ~4.9) to reflect physiological conditions .

How can contradictory bioactivity data across assays be resolved?

Advanced Question

- Assay validation : Use orthogonal methods (e.g., enzyme inhibition vs. cell-based assays) .

- Purity checks : Confirm compound integrity via HPLC (>95% purity) to rule out degradation .

- Solubility optimization : Use co-solvents (e.g., DMSO:PBS mixtures) to avoid aggregation artifacts .

Example: Discrepancies in antimicrobial activity may stem from differences in bacterial membrane permeability .

What are the common biological targets of tetrazole-urea derivatives?

Basic Question

- Angiotensin II receptors : Tetrazole mimics carboxylate groups in ligands like Valsartan .

- Microbial enzymes : Tetrazole’s electron-rich structure inhibits bacterial dihydrofolate reductase .

- Kinases : Urea moieties engage in hydrogen bonding with ATP-binding pockets .

How does substitution on the tetrazole ring affect pharmacokinetics?

Advanced Question

- Fluorine substitution : Enhances metabolic stability by reducing CYP450-mediated oxidation .

- logP optimization : The 3-fluorophenyl group lowers hydrophobicity (predicted logP ~2.1) compared to chlorinated analogs .

- Bioavailability : Methyl linker improves solubility (~0.5 mg/mL in PBS) compared to bulkier substituents .

What strategies address solubility challenges during in vitro testing?

Basic Question

- Co-solvents : Use 10% DMSO in aqueous buffers without disrupting assays .

- Nanoparticle formulations : Encapsulate the compound in PLGA nanoparticles for sustained release .

- Salt formation : Explore sodium or potassium salts of the tetrazole ring (if acidic protons are available) .

How can reaction yields be optimized for large-scale synthesis?

Advanced Question

- Catalyst screening : Use Pd(OAc)₂/Xantphos for efficient coupling reactions (yield >80%) .

- Microwave-assisted synthesis : Reduce reaction time for cyclization steps (e.g., 30 minutes at 120°C) .

- Solvent selection : Polar aprotic solvents (e.g., NMP) improve urea coupling efficiency .

What computational tools predict metabolic pathways for this compound?

Advanced Question

- Software : Use Schrödinger’s ADMET Predictor or MetaSite to identify likely Phase I/II modifications .

- Metabolite identification : Focus on demethylation of the urea linker and hydroxylation of the fluorophenyl ring .

- CYP450 inhibition assays : Test against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .

How does the compound’s crystal structure inform formulation development?

Advanced Question

- Polymorphism screening : Use differential scanning calorimetry (DSC) to identify stable crystalline forms .

- Hygroscopicity : Tetrazole’s polarity may require desiccants during storage to prevent hydrate formation .

- Tabletability : Analyze powder X-ray diffraction (PXRD) to assess compressibility for solid dosages .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.